10-Methylnonadeca-8,11-diyn-10-OL
Description
10-Methylnonadeca-8,11-diyn-10-OL is a polyacetylene alcohol with a 19-carbon backbone featuring two triple bonds at positions 8 and 11. The hydroxyl (-OH) and methyl (-CH₃) groups are both located at position 10, making it a secondary alcohol with a sterically hindered environment due to the adjacent triple bonds and methyl substituent .
Properties
CAS No. |
62967-59-3 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
10-methylnonadeca-8,11-diyn-10-ol |
InChI |
InChI=1S/C20H34O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-15H2,1-3H3 |
InChI Key |
BWJIEMXTYDNDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC(C)(C#CCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylnonadeca-8,11-diyn-10-OL typically involves multi-step organic reactions. One common approach is the coupling of appropriate alkyne precursors followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-Methylnonadeca-8,11-diyn-10-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The alkyne groups can be selectively reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alcohol functional group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkenes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Methylnonadeca-8,11-diyn-10-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 10-Methylnonadeca-8,11-diyn-10-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. The presence of multiple functional groups allows it to participate in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Research Implications and Gaps
- Steric Effects: The methyl group in this compound likely reduces solubility in polar solvents compared to its non-methylated counterpart, impacting applications in solution-phase chemistry.
- Reactivity : Further studies are needed to quantify the impact of the methyl group on oxidation kinetics and catalytic transformations.
- Synthetic Optimization : Detailed protocols for introducing the methyl group during alkynylation remain unexplored in the provided evidence.
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